Cas no 478065-97-3 (1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE)

1-Benzyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound featuring a pyridine core substituted with a benzyl group and a morpholinoethyl carboxamide moiety. This structure suggests potential utility as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or other biologically active molecules. The morpholine and benzyl groups enhance solubility and binding affinity, while the pyridone scaffold offers a versatile platform for further derivatization. Its well-defined chemical properties make it suitable for structure-activity relationship (SAR) studies and medicinal chemistry applications. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic workflows.
1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE structure
478065-97-3 structure
商品名:1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE
CAS番号:478065-97-3
MF:C19H23N3O3
メガワット:341.404224634171
CID:5271074

1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE 化学的及び物理的性質

名前と識別子

    • 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE
    • 1-benzyl-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
    • 3-Pyridinecarboxamide, 1,6-dihydro-N-[2-(4-morpholinyl)ethyl]-6-oxo-1-(phenylmethyl)-
    • 1-benzyl-N-(2-morpholin-4-ylethyl)-6-oxopyridine-3-carboxamide
    • Oprea1_863169
    • インチ: 1S/C19H23N3O3/c23-18-7-6-17(15-22(18)14-16-4-2-1-3-5-16)19(24)20-8-9-21-10-12-25-13-11-21/h1-7,15H,8-14H2,(H,20,24)
    • InChIKey: VPUSCCRLAWZROK-UHFFFAOYSA-N
    • ほほえんだ: O1CCN(CCNC(C2C=CC(N(C=2)CC2C=CC=CC=2)=O)=O)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 532
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 61.9

1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
7E-338S-5mg
1-benzyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
478065-97-3 >90%
5mg
2023-09-09
Key Organics Ltd
7E-338S-50mg
1-benzyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
478065-97-3 >90%
50mg
2023-09-09
Key Organics Ltd
7E-338S-10mg
1-benzyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
478065-97-3 >90%
10mg
2023-09-09
Key Organics Ltd
7E-338S-100mg
1-benzyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
478065-97-3 >90%
100mg
2023-09-09
Key Organics Ltd
7E-338S-1MG
1-benzyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
478065-97-3 >90%
1mg
£37.00 2025-02-09

1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE 関連文献

1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDEに関する追加情報

1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE: A Comprehensive Overview

The compound with CAS No. 478065-97-3, known as 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure, which combines a benzyl group, a morpholinoethyl moiety, and a pyridine ring system. Recent studies have highlighted its potential applications in drug development, particularly in the modulation of cellular signaling pathways and enzyme activity.

1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE exhibits a unique combination of structural features that contribute to its bioactivity. The benzyl group provides aromatic stability and enhances lipophilicity, while the morpholinoethyl moiety introduces a flexible linker that can facilitate interactions with target proteins. The pyridine ring system, with its 6-oxo functionality, adds electronic diversity and potential sites for hydrogen bonding. These characteristics make this compound an ideal candidate for exploring novel therapeutic agents.

Recent research has focused on the synthesis and optimization of 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE derivatives. Scientists have employed advanced synthetic techniques, such as Suzuki coupling and Stille cross-coupling reactions, to modify the structure and improve its pharmacokinetic properties. These efforts have led to the discovery of analogs with enhanced bioavailability and selectivity for specific molecular targets.

In terms of biological activity, 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE has shown promising results in preclinical studies. It has demonstrated inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has been investigated for its ability to modulate ion channels, which could have implications in the treatment of neurological disorders.

The structural versatility of 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE allows for extensive chemical modification. Researchers have explored the substitution of various functional groups at different positions on the molecule to optimize its pharmacological profile. For instance, substituting the benzyl group with other aromatic moieties has been shown to enhance solubility and reduce toxicity.

Another area of active research involves the evaluation of 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE in combination therapies. By combining this compound with other bioactive molecules, scientists aim to synergistically enhance its therapeutic effects while minimizing adverse side effects. This approach has shown particular promise in cancer treatment models, where the compound has demonstrated potent anti-proliferative activity against various cancer cell lines.

The synthesis of 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the pyridine ring system through cyclization reactions and the subsequent introduction of functional groups via nucleophilic substitution or coupling reactions. The use of advanced purification techniques ensures that the final product meets stringent quality standards.

From an analytical standpoint, 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE has been thoroughly characterized using modern spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These analyses have provided critical insights into its molecular structure and stereochemistry, which are essential for understanding its bioactivity.

In conclusion, 1-BENZYL-N-(2-MORPHOLINOETHYL)-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXAMIDE represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity position it as a valuable tool in drug discovery efforts. As research continues to unfold, this compound holds great potential for contributing to the development of novel therapeutic agents that address unmet medical needs.

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